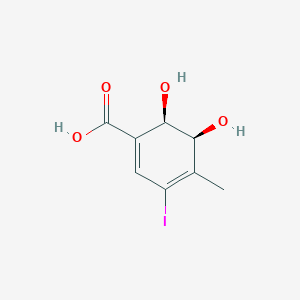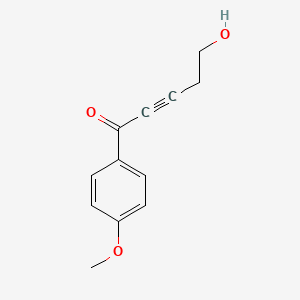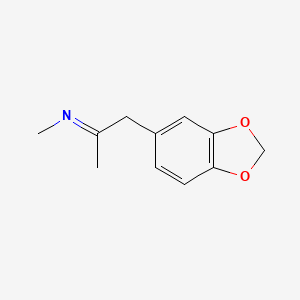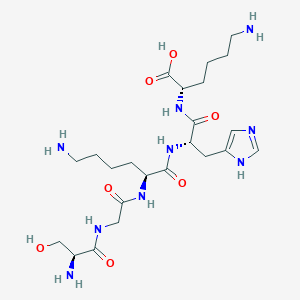
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-1-カルボキシ-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエンは、カルボキシル基、ヨウ素原子、シクロヘキサジエン環に結合した複数のヒドロキシル基など、独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(2R,3S)-1-カルボキシ-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエンの合成には、通常、複数段階の有機反応が伴います。一般的なアプローチの1つは、前駆体化合物のヨウ素化に続き、制御された反応によってカルボキシル基とヒドロキシル基を導入することです。温度、溶媒、触媒などの特定の反応条件は、目的の立体化学と収率を達成するために重要です。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー反応器や高度な精製方法などの技術は、化合物の品質を維持しながら生産規模を拡大するためにしばしば使用されます。
化学反応の分析
反応の種類
(2R,3S)-1-カルボキシ-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: カルボキシル基をアルコールに還元します。
置換: ヨウ素原子を他の官能基に置き換えます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求核置換反応には、しばしばアジ化ナトリウムやチオールなどの試薬が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はジケトンを生成する可能性があり、一方、還元はアルコールを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、幅広い誘導体につながります。
科学研究の応用
(2R,3S)-1-カルボキシ-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のための構成単位として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と、薬剤開発のための前駆体として検討されています。
工業: 特殊化学物質や材料の合成に使用されています。
科学的研究の応用
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
(2R,3S)-1-カルボキシル-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエンの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物の官能基は、さまざまな生化学反応に参加することを可能にし、酵素活性、シグナル伝達、細胞プロセスに影響を与える可能性があります。正確な分子メカニズムと経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- (2R,3R)-1-カルボキシ-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエン
- (2S,3S)-1-カルボキシ-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエン
独自性
(2R,3S)-1-カルボキシ-5-ヨード-4-メチル-2,3-ジヒドロキシシクロヘキサ-4,6-ジエンは、その特定の立体化学のためにユニークであり、反応性と他の分子との相互作用に影響を与える可能性があります。このジアステレオマーは、対応物と比較して、物理的、化学的、生物学的特性が異なる可能性があり、標的を絞った研究と用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (2R,3R)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
- (2S,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
Uniqueness
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit different physical, chemical, and biological properties compared to its counterparts, making it a valuable compound for targeted research and applications.
特性
分子式 |
C8H9IO4 |
|---|---|
分子量 |
296.06 g/mol |
IUPAC名 |
(5S,6R)-5,6-dihydroxy-3-iodo-4-methylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H9IO4/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,6-7,10-11H,1H3,(H,12,13)/t6-,7+/m0/s1 |
InChIキー |
PHFNUCVOBHHQAQ-NKWVEPMBSA-N |
異性体SMILES |
CC1=C(C=C([C@H]([C@H]1O)O)C(=O)O)I |
正規SMILES |
CC1=C(C=C(C(C1O)O)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)


![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)
![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)


propanedinitrile](/img/structure/B12584108.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
